molecular formula C14H21NOS B15325296 3-(5-((Dipropylamino)methyl)thiophen-3-yl)prop-2-yn-1-ol

3-(5-((Dipropylamino)methyl)thiophen-3-yl)prop-2-yn-1-ol

Cat. No.: B15325296
M. Wt: 251.39 g/mol
InChI Key: BGOZINXWYDLGND-UHFFFAOYSA-N
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Description

3-(5-((Dipropylamino)methyl)thiophen-3-yl)prop-2-yn-1-ol is an organic compound that belongs to the class of thiophenes Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring This particular compound is characterized by the presence of a dipropylamino group, a thiophene ring, and a propynol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-((Dipropylamino)methyl)thiophen-3-yl)prop-2-yn-1-ol typically involves multiple steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of 1,4-diketones with sulfur sources.

    Introduction of the Dipropylamino Group: The dipropylamino group can be introduced via nucleophilic substitution reactions, where a suitable leaving group on the thiophene ring is replaced by the dipropylamino group.

    Attachment of the Propynol Group: The propynol group can be attached through Sonogashira coupling, which involves the reaction of an alkyne with an aryl or vinyl halide in the presence of a palladium catalyst and a copper co-catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of cost-effective reagents and catalysts.

Chemical Reactions Analysis

Types of Reactions

3-(5-((Dipropylamino)methyl)thiophen-3-yl)prop-2-yn-1-ol undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the thiophene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are commonly used.

    Substitution: Reagents such as alkyl halides, acyl halides, and various nucleophiles or electrophiles are used under appropriate conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alkenes and alkanes.

    Substitution: Various substituted thiophenes depending on the reagents used.

Scientific Research Applications

3-(5-((Dipropylamino)methyl)thiophen-3-yl)prop-2-yn-1-ol has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of advanced materials, such as conductive polymers and organic semiconductors.

Mechanism of Action

The mechanism of action of 3-(5-((Dipropylamino)methyl)thiophen-3-yl)prop-2-yn-1-ol depends on its specific application:

    Biological Activity: The compound may interact with cellular targets such as enzymes, receptors, or DNA, leading to various biological effects.

    Chemical Reactivity: The presence of the dipropylamino group, thiophene ring, and propynol group allows for diverse chemical interactions and reactivity.

Comparison with Similar Compounds

Similar Compounds

    3-(5-(Aminomethyl)thiophen-3-yl)prop-2-yn-1-ol: Similar structure but with an aminomethyl group instead of a dipropylamino group.

    3-(5-((Diethylamino)methyl)thiophen-3-yl)prop-2-yn-1-ol: Similar structure but with a diethylamino group instead of a dipropylamino group.

    3-(5-((Dimethylamino)methyl)thiophen-3-yl)prop-2-yn-1-ol: Similar structure but with a dimethylamino group instead of a dipropylamino group.

Properties

Molecular Formula

C14H21NOS

Molecular Weight

251.39 g/mol

IUPAC Name

3-[5-[(dipropylamino)methyl]thiophen-3-yl]prop-2-yn-1-ol

InChI

InChI=1S/C14H21NOS/c1-3-7-15(8-4-2)11-14-10-13(12-17-14)6-5-9-16/h10,12,16H,3-4,7-9,11H2,1-2H3

InChI Key

BGOZINXWYDLGND-UHFFFAOYSA-N

Canonical SMILES

CCCN(CCC)CC1=CC(=CS1)C#CCO

Origin of Product

United States

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